

1-Hydrazino-3-(methylthio)propan-2-ol CAS 14359-97-8 data

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 1-Hydrazino-3-(methylthio)propan-2-ol

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An In-depth Technical Guide to **1-Hydrazino-3-(methylthio)propan-2-ol** (CAS 14359-97-8)

This technical guide provides a comprehensive overview of **1-Hydrazino-3-(methylthio)propan-2-ol**, a key intermediate in the synthesis of the broad-spectrum antimicrobial agent Nifuratel. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and its role in the biological activity of its downstream product.

Physicochemical and Safety Data

1-Hydrazino-3-(methylthio)propan-2-ol is an organic compound with the molecular formula C₄H₁₂N₂OS.^{[1][2]} A summary of its key physicochemical properties is presented in the table below.

Property	Value	Source
Molecular Weight	136.22 g/mol	[3][4]
Exact Mass	136.06703418 Da	[1][3]
Density	1.146 g/cm ³	[1]
Boiling Point	339.127 °C at 760 mmHg	[1]
Flash Point	158.898 °C	[1]
Refractive Index	1.538	[1]
Vapor Pressure	6.3E-06 mmHg at 25°C	[1]
pKa	13.98 ± 0.20 (Predicted)	[1]
LogP	0.26480	[1]
XLogP3	-0.9	[1][3]
Hydrogen Bond Donor Count	3	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	4	[1]
Complexity	53.3	[1][3]

Safety Information:

According to the Globally Harmonized System (GHS), this chemical may be harmful if swallowed, in contact with skin, or inhaled.[3] It may also cause skin and serious eye irritation.
[3]

Synthesis of 1-Hydrazino-3-(methylthio)propan-2-ol

This compound is synthesized via the reaction of hydrazine hydrate with 1-methylthio-2,3-epoxypropane (glycidyl methyl sulfide). The following is a representative experimental protocol.

Experimental Protocol:

- **Reaction Setup:** A 1000 ml reaction flask is charged with 226.25 g of hydrazine hydrate.
- **Heating:** The hydrazine hydrate is heated to 90°C.
- **Addition of Reactant:** While stirring, 104.17 g of glycidyl ether (1-methylthio-2,3-epoxypropane) is added to the reaction flask.
- **Reaction Maintenance:** The temperature of the reaction system is maintained at 90°C.
- **Work-up:** Following the reaction, the excess hydrazine hydrate is removed by concentration under reduced pressure.
- **Product:** This process yields approximately 120.10 g of a thick, colorless liquid, which is **1-hydrazino-3-(methylthio)propan-2-ol**. The reported purity is 96.8% with a yield of 88.30%.
[4][5]

Caption: Synthesis of **1-Hydrazino-3-(methylthio)propan-2-ol**.

Role as a Nifuratel Intermediate

1-Hydrazino-3-(methylthio)propan-2-ol is a crucial intermediate in the synthesis of Nifuratel. [4][5][6] Nifuratel is a broad-spectrum antimicrobial agent effective against bacteria, protozoa, and fungi.[3] The synthesis proceeds by reacting **1-hydrazino-3-(methylthio)propan-2-ol** with 5-nitro-2-furaldehyde diacetate.

Caption: Nifuratel Synthesis Pathway.

Biological Mechanisms of Action of Nifuratel

While **1-Hydrazino-3-(methylthio)propan-2-ol** is an intermediate with no reported direct biological activity, its end-product, Nifuratel, exhibits a multi-faceted mechanism of action. Understanding these mechanisms is vital for drug development professionals.

Nifuratel's antimicrobial effects are primarily due to its nitrofuranyl structure. Inside microbial cells, the nitro group is reduced by nitroreductases, leading to the formation of reactive intermediates.[3] These intermediates disrupt several crucial cellular processes:

- **DNA Damage:** The reactive intermediates can cause significant damage to microbial DNA, which in turn inhibits DNA replication and transcription.[3]
- **Disruption of Cell Membrane:** The reactive metabolites can also interact with membrane lipids and proteins, leading to increased cell permeability and eventual lysis.[3]
- **Enzyme Inhibition:** Nifuratel can inhibit essential microbial enzymatic pathways, further hampering their metabolic and biosynthetic functions.[3]

Recent research has also shed light on other potential mechanisms of action for Nifuratel, expanding its therapeutic potential:

- **STAT3 Inhibition:** Nifuratel has been identified as a novel inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3). It can suppress both constitutive and interleukin-6-induced STAT3 activation in gastric cancer cells, leading to reduced cell proliferation and apoptosis.
- **Inhibition of Mast Cell Activation:** Nifuratel has been shown to inhibit the IgE-mediated activation of mast cells. It achieves this by inhibiting the phosphorylation of Syk (Spleen tyrosine kinase) and its downstream signaling molecules. This suggests its potential as a therapeutic agent for allergic disorders.

Caption: Mechanisms of Action of Nifuratel.

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- To cite this document: BenchChem. [1-Hydrazino-3-(methylthio)propan-2-ol CAS 14359-97-8 data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079740#1-hydrazino-3-methylthio-propan-2-ol-cas-14359-97-8-data]

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